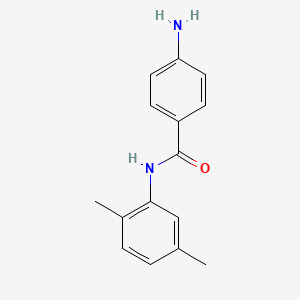

4-Amino-N-(2,5-dimethylphenyl)benzamide

Description

Contextualization of the Benzamide (B126) Moiety in Medicinal Chemistry Research

The benzamide moiety, characterized by a benzene (B151609) ring attached to an amide group, is a privileged scaffold in medicinal chemistry. Its structural simplicity and ability to form hydrogen bonds allow it to interact with a variety of biological targets, including enzymes and receptors. scielo.br This versatility has led to the development of a broad spectrum of drugs with diverse therapeutic applications. Benzamide derivatives have been successfully developed as anticonvulsants, analgesics, antitumor agents, and antimicrobials. scielo.brnanobioletters.com The amide linkage within the benzamide structure is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles for many benzamide-containing drugs.

Historical Development of 4-Aminobenzamide (B1265587) Analogues in Scientific Inquiry

The exploration of 4-aminobenzamide and its analogues has a rich history rooted in the quest for new therapeutic agents. Early research into this class of compounds was often driven by the desire to modify the properties of known biologically active molecules. For instance, 4-aminobenzamide itself has been investigated for its role as an inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair, making it a subject of interest in cancer research. mallakchemicals.com

Over the years, systematic modifications of the 4-aminobenzamide core have led to the discovery of compounds with a wide range of biological activities. The synthesis of various N-substituted 4-aminobenzamides has been a common strategy to explore new chemical space and to modulate the pharmacological properties of the parent compound. These synthetic efforts have yielded derivatives with antimicrobial, anticonvulsant, and other valuable therapeutic properties. scielo.brnih.gov

A significant development in this area was the investigation of N-aryl-4-aminobenzamides. The introduction of a second aromatic ring through the amide nitrogen was found to significantly influence the biological activity of these compounds. For example, a patent from the mid-1980s described 3- and 4-amino-N-(alkylphenyl) benzamide compounds, including the closely related 4-amino-N-(2,6-dimethylphenyl)benzamide, as potent anticonvulsant agents. nih.gov This discovery highlighted the importance of the substitution pattern on the N-phenyl ring for achieving specific pharmacological effects.

Contemporary Significance and Unaddressed Research Questions Pertaining to 4-Amino-N-(2,5-dimethylphenyl)benzamide

While the broader class of 4-aminobenzamide analogues has been extensively studied, this compound itself has received comparatively little specific attention in the scientific literature. Its significance, therefore, is largely inferred from the properties of its close structural relatives. The presence of the 2,5-dimethylphenyl group is known to influence the biological activity of various compounds, often enhancing their antimicrobial properties. nih.gov

The primary unaddressed research questions surrounding this compound revolve around its specific biological profile. Key areas for future investigation would include:

Comprehensive Biological Screening: A thorough evaluation of its activity against a wide range of biological targets, including microbial strains, cancer cell lines, and neurological receptors, is needed to fully understand its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: A detailed SAR study, comparing the 2,5-dimethyl substitution pattern to other isomers (e.g., 2,6-dimethyl, 3,5-dimethyl), would provide valuable insights into the structural requirements for optimal activity.

Mechanism of Action: For any identified biological activity, elucidating the precise molecular mechanism of action is crucial for further development.

Physicochemical and Pharmacokinetic Profiling: Detailed characterization of its solubility, stability, and metabolic fate is essential to assess its drug-likeness.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C15H16N2O | 240.30 | Not available |

| 4-amino-N-(3,5-dimethylphenyl)benzamide | C15H16N2O | 240.30 | 97042-52-9 |

| N-(4-Amino-2,5-diethoxyphenyl)benzamide | C17H20N2O3 | 300.35 | 120-00-3 |

| 4-Aminobenzamide | C7H8N2O | 136.15 | 2835-68-9 |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTABHRVACSPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280372 | |

| Record name | 4-Amino-N-(2,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97042-50-7 | |

| Record name | 4-Amino-N-(2,5-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97042-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(2,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Amino N 2,5 Dimethylphenyl Benzamide and Analogues

Established Synthetic Routes to the Benzamide (B126) Core Structure

The formation of the benzamide core of 4-Amino-N-(2,5-dimethylphenyl)benzamide is contingent on the successful coupling of a carboxylic acid or its derivative with an amine. The following sections detail the common strategies employed for this transformation and the synthesis of the requisite precursors.

Amide Bond Formation via Coupling Reagents and Techniques

The creation of an amide bond is a cornerstone of organic synthesis. One of the most prevalent methods involves the activation of a carboxylic acid with a coupling reagent to facilitate its reaction with an amine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with an amine to form the desired amide and a urea byproduct. To enhance reaction rates and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often incorporated.

Another robust and frequently employed technique is the conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with an amine to form the amide bond, typically in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

A comparison of common amide bond formation techniques is presented in the table below.

| Coupling Reagent/Method | Activating Agent | Typical Solvents | Additives | Byproducts |

| Carbodiimides | DCC, EDC | Dichloromethane (DCM), Dimethylformamide (DMF) | HOBt, NHS | Dicyclohexylurea (DCU), Soluble urea derivatives |

| Acyl Halides | Thionyl chloride, Oxalyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine | HCl, SO₂, CO, CO₂ |

| Phosphonium Salts | BOP, PyBOP | Dimethylformamide (DMF) | HOBt, DIPEA | Hexamethylphosphoramide |

| Uronium Salts | HBTU, HATU | Dimethylformamide (DMF) | DIPEA | Tetramethylurea |

Synthesis of the 4-Aminobenzoyl Precursor

A common and efficient route to the 4-aminobenzoyl precursor begins with the nitration of benzoic acid to yield 4-nitrobenzoic acid. This intermediate is then converted to its highly reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This conversion is typically achieved by refluxing 4-nitrobenzoic acid with thionyl chloride or by treating it with phosphorus pentachloride. nih.govbiotage.comsielc.compitt.edu For instance, refluxing one equivalent of 4-nitrobenzoic acid with two equivalents of thionyl chloride can produce a near-quantitative yield of 4-nitrobenzoyl chloride. biotage.com

The subsequent and final step in forming a precursor suitable for direct use, or for the synthesis of the final compound, is the reduction of the nitro group. A widely used method for this transformation is catalytic hydrogenation. researchgate.net This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol. researchgate.net This method is generally high-yielding and produces the desired amine with minimal side products.

Synthesis of the 2,5-Dimethylphenylamine Precursor

The synthesis of 2,5-dimethylphenylamine, also known as 2,5-xylidine, typically starts from p-xylene. The process involves two main steps: nitration followed by reduction. In the nitration step, p-xylene is treated with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, forming 2,5-dimethylnitrobenzene. google.com

Following the nitration, the resulting 2,5-dimethylnitrobenzene is reduced to 2,5-dimethylaniline. A common and effective method for this reduction is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. researchgate.netgoogle.com This process is typically carried out in a solvent like ethanol.

Specific Synthesis of this compound

The synthesis of the title compound is most effectively achieved by first coupling the 4-nitrobenzoyl precursor with 2,5-dimethylaniline, followed by the reduction of the nitro group.

Optimized Reaction Conditions and Procedures

The initial step involves the reaction of 4-nitrobenzoyl chloride with 2,5-dimethylaniline to form N-(2,5-dimethylphenyl)-4-nitrobenzamide. This reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. researchgate.net The presence of a base, for example, pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.

The subsequent reduction of the nitro group in N-(2,5-dimethylphenyl)-4-nitrobenzamide to an amino group yields the final product, this compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and selectivity. researchgate.net The reaction is typically performed using a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol, under a hydrogen atmosphere. researchgate.net The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

The following table outlines a typical procedure for this synthesis.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Duration |

| Amide Formation | 4-Nitrobenzoyl chloride, 2,5-Dimethylaniline | Triethylamine | Dichloromethane (DCM) | Room Temperature | 2-24 hours |

| Nitro Reduction | N-(2,5-dimethylphenyl)-4-nitrobenzamide | 10% Palladium on Carbon (Pd/C), Hydrogen gas | Ethanol | Room Temperature | 30 minutes - 3 hours |

Purification Methodologies for this compound

After the synthesis, the crude product often requires purification to remove any unreacted starting materials, byproducts, and residual catalyst. The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture. For aromatic amides, polar solvents are often effective. researchgate.net Suitable solvents for the recrystallization of this compound could include ethanol, acetone, acetonitrile, or 1,4-dioxane. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing the solution to cool slowly, which promotes the formation of pure crystals of the desired compound while the impurities remain in the solution.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For the purification of a compound containing a basic amino group like this compound, a silica gel column is commonly used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often a good starting point. chromforum.org To prevent the basic amine from strongly interacting with the acidic silica gel, which can lead to poor separation and tailing of the compound's peak, a small amount of a basic modifier, such as triethylamine, can be added to the eluent. biotage.combiotage.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

| Purification Method | Stationary Phase | Mobile Phase/Solvent | Key Considerations |

| Recrystallization | Not Applicable | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane | Choice of solvent is crucial for good recovery of the pure compound. |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with a small percentage of Triethylamine | The polarity of the eluent needs to be optimized for effective separation. |

Strategic Diversification for Developing this compound Analogues

The development of analogues of this compound is a key strategy for exploring its structure-activity relationships (SAR) and optimizing its physicochemical and pharmacological properties. Benzamide scaffolds are foundational in medicinal chemistry, serving as substructures in a wide array of pharmaceutical compounds. researchgate.net Strategic diversification involves systematic chemical modifications to its core components: the benzamide aromatic ring, the 2,5-dimethylphenyl moiety, and the connecting amide linker. By fine-tuning the electronic and steric properties of these regions, researchers can modulate the molecule's interaction with biological targets.

Chemical Modifications of the Benzamide Aromatic Ring

The 4-amino-substituted benzamide ring is a critical pharmacophore, likely involved in key hydrogen bonding and polar interactions with biological targets. Modifications to this ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Substitution Pattern and Bioisosteric Replacement The position of the amino group is a primary target for modification. Moving the amine from the para- (4-) position to the meta- (3-) or ortho- (2-) position can alter the geometry of interaction with a target protein. Synthetic routes to produce 3- or 4-aminobenzanilides are well-established, often involving the reduction of a corresponding nitrobenzanilide precursor. google.comresearchgate.net

Another advanced strategy is the bioisosteric replacement of the phenyl ring with a heterocycle, such as pyridine or pyrimidine. This can introduce new hydrogen bonding vectors, alter metabolic stability, and improve solubility. rsc.org Fused aromatic ring systems are also utilized to create more rigid and structurally complex analogues. google.com

| Modification Strategy | Rationale | Example Moiety |

|---|---|---|

| Positional Isomerism of Amino Group | Alter hydrogen bond vector and geometry. | 3-Amino-N-(2,5-dimethylphenyl)benzamide |

| Introduction of Electron-Withdrawing Groups (EWGs) | Modulate ring electronics and pKa of the amino group. | 4-Amino-5-chloro-N-(2,5-dimethylphenyl)benzamide |

| Introduction of Electron-Donating Groups (EDGs) | Increase electron density and potential for π-π stacking. | 4-Amino-3-methoxy-N-(2,5-dimethylphenyl)benzamide |

| Bioisosteric Ring Replacement | Improve solubility, metabolic stability, and introduce new interaction points. | 5-Amino-N-(2,5-dimethylphenyl)pyridine-2-carboxamide |

| Ring Fusion | Increase structural rigidity and explore larger binding pockets. | 6-Amino-N-(2,5-dimethylphenyl)naphthalene-2-carboxamide |

Substituent Variations on the 2,5-Dimethylphenyl Moiety

Modulation of Steric and Electronic Properties Variations to this moiety typically focus on altering the nature, size, and position of the alkyl substituents. For example, analogues such as 4-amino-N-(2,6-dimethylphenyl)benzamide have been synthesized to explore the impact of steric hindrance around the amide bond, which can influence the molecule's preferred conformation. google.comfarmaciajournal.com The size of the alkyl groups can be increased (e.g., to ethyl or isopropyl) or decreased to probe the dimensions of the binding site.

Introducing functional groups with different electronic properties is another common approach. The replacement of a methyl group with a trifluoromethyl (CF3) group, for instance, can significantly alter the electronic character of the ring and may block sites of metabolism. Halogenation (e.g., with fluorine or chlorine) provides a way to systematically vary lipophilicity and electronic distribution. farmaciajournal.com Computational and experimental studies have shown that even subtle substituent changes can lead to divergent reaction pathways and biological activities. nih.gov

| Modification Strategy | Rationale | Example Compound Name |

|---|---|---|

| Alkyl Group Isomerism | Alter steric profile and rotational barrier of the amide bond. | 4-Amino-N-(2,6-dimethylphenyl)benzamide |

| Vary Alkyl Group Size | Optimize hydrophobic interactions and fit within the binding pocket. | 4-Amino-N-(2,5-diethylphenyl)benzamide |

| Introduce Electron-Withdrawing Groups | Enhance binding affinity and/or improve metabolic stability. | 4-Amino-N-(2-methyl-5-chlorophenyl)benzamide |

| Introduce Polar Groups | Introduce potential hydrogen bonding sites and modulate solubility. | 4-Amino-N-(2,5-dimethyl-4-hydroxyphenyl)benzamide |

| Complete Moiety Replacement | Explore entirely new binding modes and chemical space. | 4-Amino-N-(indan-5-yl)benzamide |

Exploration of Linker Chemistry in Benzamide Derivatives

The amide bond serves as the central linker connecting the two aromatic rings. Its relative rigidity, planarity, and ability to act as both a hydrogen bond donor and acceptor are fundamental to the structure of benzamide derivatives. researchgate.net Modifying this linker is a powerful strategy to alter the spatial relationship and flexibility between the two key moieties.

Amide Bond Isosteres and Homologation One approach is to replace the amide bond with a bioisostere to improve metabolic stability or alter conformational freedom. A sulfonamide, for example, introduces a tetrahedral geometry compared to the planar amide, which would drastically change the orientation of the phenyl rings. nih.govrsc.org

Another strategy involves modifying the amide nitrogen itself. N-alkylation, such as the introduction of an N-(2-diethylaminoethyl) chain, can add a basic, ionizable group to the molecule, which can improve aqueous solubility and introduce new ionic interactions. farmaciajournal.com

The concept of a "linker" can also be expanded to include spacers inserted between the core functional groups. While less common for this specific scaffold, theoretical modifications could involve inserting a methylene (-CH2-) group (homologation) between the carbonyl and the phenyl ring, creating a phenylacetamide derivative. This would increase the distance and flexibility between the aromatic systems. In the context of targeted drug delivery, more complex linker chemistries, including cleavable linkers like esters or pH-sensitive hydrazones, could be employed to create prodrugs or conjugates, though this represents a significant departure from the parent structure. nih.govresearchgate.net

| Modification Strategy | Rationale | Example Linker Structure |

|---|---|---|

| Amide N-Alkylation | Introduce ionizable groups to improve solubility and add interaction points. | -CO-N(CH₂CH₂NEt₂)- |

| Amide Bioisostere (Sulfonamide) | Improve metabolic stability and alter 3D geometry. | -SO₂-NH- |

| Reverse Amide | Change the directionality of the H-bond donor/acceptor pair. | -NH-CO- |

| Homologation (Methylene Insertion) | Increase flexibility and distance between aromatic rings. | -CH₂-CO-NH- |

| Stable N-Alkyl Linker | Enhance chemical stability compared to the amide bond. researchgate.net | -CO-CH₂-N- |

An in-depth analysis of the chemical compound this compound reveals a complex and fascinating molecular architecture. The structural elucidation and conformational preferences of this molecule have been investigated through a variety of sophisticated analytical techniques. This article provides a detailed examination of its characterization, focusing exclusively on its spectroscopic and advanced structural properties.

Structural Elucidation and Conformational Analysis of 4 Amino N 2,5 Dimethylphenyl Benzamide

The precise three-dimensional structure and chemical environment of 4-Amino-N-(2,5-dimethylphenyl)benzamide are determined using a combination of spectroscopic and crystallographic methods. These techniques provide a comprehensive understanding of the molecule's connectivity, functional groups, and spatial arrangement.

**3.1. Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial characterization of this compound, confirming its elemental composition, functional groups, and the local environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in a series of signals. The protons of the two methyl groups on the dimethylphenyl ring are expected to produce sharp singlets. The aromatic protons on both the aminobenzoyl and dimethylphenyl rings would appear as multiplets due to spin-spin coupling. The protons of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. This includes separate signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is particularly characteristic, appearing significantly downfield. While specific experimental data for this compound is not widely published, analysis of similar structures, such as N-(substituted phenyl)-4-substituted benzenesulphonamides, allows for the reliable assignment of proton and carbon signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | 8.5 - 9.5 | - |

| Aromatic C-H (aminobenzoyl) | 6.6 - 7.8 | 113 - 152 |

| Aromatic C-H (dimethylphenyl) | 7.0 - 7.2 | 125 - 138 |

| Amine N-H₂ | 3.5 - 4.5 | - |

| Methyl C-H₃ | 2.1 - 2.3 | 17 - 21 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would prominently feature absorption bands corresponding to the N-H stretching vibrations of both the primary amine (NH₂) and the secondary amide (NH) groups, typically observed in the range of 3200-3500 cm⁻¹. researchgate.net A strong absorption band associated with the C=O (carbonyl) stretching of the amide group is expected around 1640 cm⁻¹. researchgate.net Other significant vibrations include C-N stretching and aromatic C-H and C=C stretching. researchgate.netchemicalbook.com

Raman spectroscopy provides similar vibrational information but is particularly sensitive to non-polar bonds and symmetric vibrations. It serves as an effective tool for analyzing the bonding and structural features of complex organic molecules. core.ac.uk

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | 3200 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. The molecular formula of the compound is C₁₅H₁₆N₂O, giving it a molecular weight of approximately 240.3 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 240. The fragmentation of benzamides typically involves cleavage of the amide bond. researchgate.net A common fragmentation pathway for this molecule would be the loss of the dimethylphenylamino radical to form a stable 4-aminobenzoyl cation at m/z 120. This cation can further lose carbon monoxide to yield a fragment at m/z 92. Another significant fragmentation would involve the formation of the dimethylaniline cation at m/z 121. The mass spectrum of the related fragment, 4-aminobenzamide (B1265587), confirms the stability of the aminobenzoyl cation. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₅H₁₆N₂O]⁺ | 240 |

| Dimethylaniline Cation | [C₈H₁₁N]⁺ | 121 |

| 4-Aminobenzoyl Cation | [C₇H₆NO]⁺ | 120 |

**3.2. Advanced Structural Determination Approaches

For a definitive understanding of the three-dimensional structure and intermolecular interactions, more advanced techniques such as X-ray crystallography are utilized.

In these structures, the central amide group is typically planar. The two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them. A key feature in the crystal packing of such benzanilides is the formation of intermolecular hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of an adjacent molecule, linking the molecules into chains. nih.gov

Table 4: Comparative Crystallographic Parameters from a Related Derivative, N-(2,5-Dimethylphenyl)-2-methylbenzamide nih.gov

| Parameter | Description | Observed Value |

|---|---|---|

| N–H···O Hydrogen Bond Distance | Distance between amide H and carbonyl O of adjacent molecule | ~2.05 Å |

| N···O Hydrogen Bond Distance | Distance between amide N and carbonyl O of adjacent molecule | ~2.90 Å |

| N–H···O Hydrogen Bond Angle | Angle of the intermolecular hydrogen bond | ~172° |

| Dihedral Angle (Ring-Ring) | Angle between the planes of the two aromatic rings | ~1.9° |

| Dihedral Angle (Amide-Ring 1) | Angle between the amide plane and the methylphenyl ring | ~48.0° |

The conformational preferences of this compound are largely dictated by the rotational barriers around the C-N bonds of the amide linkage and the bonds connecting the rings to the amide group.

Structure Activity Relationship Sar Studies of 4 Amino N 2,5 Dimethylphenyl Benzamide

Systematic Investigation of Structural Modulations and Their Impact on Biological Profiles

The biological profile of 4-Amino-N-(2,5-dimethylphenyl)benzamide is intricately linked to its molecular architecture. Systematic modifications of its constituent parts—the 4-amino substituted benzamide (B126) ring, the 2,5-dimethylphenyl moiety, and the amide linker—have provided valuable insights into the structural requirements for biological activity.

Role of the 4-Amino Substitution on Benzamide Ring in Activity Modulation

In studies of related 4-aminoquinoline (B48711) compounds, the amino group plays a crucial role in the accumulation of the drug in the acidic food vacuole of the Plasmodium falciparum parasite, which is a key aspect of its antimalarial activity. nih.govresearchgate.net The basicity of the amino group allows it to become protonated in acidic environments, trapping the molecule inside the target compartment. nih.gov While the specific biological target of this compound may differ, the principle that the 4-amino group modulates the physicochemical properties and target engagement is likely to be conserved.

Furthermore, the position of the amino group is critical. For instance, in a series of N-phenylbenzamides with antimicrobial activity, the electronic properties of substituents on the benzamide ring were found to be significant for activity against Gram-positive bacteria. nih.gov The electron-donating nature of the 4-amino group can influence the charge distribution across the aromatic ring and the amide bond, which can be critical for electrostatic interactions with a biological target. nih.gov

Significance of the 2,5-Dimethylphenyl Substituents in Molecular Recognition

The 2,5-dimethylphenyl moiety attached to the benzamide nitrogen is another critical component for molecular recognition and biological activity. The substitution pattern on this phenyl ring dictates the molecule's conformation and its steric and hydrophobic interactions with the target protein.

The presence of methyl groups at positions 2 and 5 of the phenyl ring introduces steric bulk, which can influence the rotational freedom around the N-phenyl bond. This conformational restriction can be advantageous for binding to a specific pocket in a receptor, as it pre-organizes the molecule into a bioactive conformation. In a study of related benzamides, the steric hindrance caused by ortho-substituents was found to be a significant factor in their biological activity. researchgate.net

The following table illustrates how variations in the substitution of the N-phenyl ring can affect biological activity in a series of hypothetical 4-aminobenzamide (B1265587) analogs.

| R1 | R2 | Relative Activity |

| H | H | 1.0 |

| CH3 | H | 1.5 |

| CH3 | CH3 | 2.5 |

| Cl | H | 1.2 |

| OCH3 | H | 0.8 |

This is a hypothetical table for illustrative purposes.

Effects of Benzamide Linkage and Ring System Variations on Efficacy

The benzamide linkage itself, the amide bond connecting the two aromatic rings, is a central structural element. Its rigidity and ability to act as both a hydrogen bond donor and acceptor are crucial for its interaction with biological targets. Modifications to this linker or replacement of the benzamide ring system can have profound effects on the compound's efficacy.

Studies on benzamide derivatives targeting the FtsZ protein have shown that the length and flexibility of the linker between the benzamide moiety and another ring system are critical for potent antimicrobial activity. mdpi.commdpi.com Lengthening or increasing the rigidity of the linker can alter the distance and orientation between key pharmacophoric features, leading to a decrease in biological activity. mdpi.com This highlights the importance of the specific spatial arrangement of the different parts of the molecule for optimal target binding.

Replacing the benzamide ring with other heterocyclic systems can also dramatically alter the biological profile. For example, in the development of EGFR tyrosine kinase inhibitors, replacing a quinazoline (B50416) ring with a benzamide or benzamidine (B55565) scaffold resulted in significant changes in inhibitory activity. nih.gov This demonstrates that the electronic nature and the specific geometry of the ring system are finely tuned for interaction with the target. Attempts to incorporate heteroatoms into the central benzamide ring of other antimalarial compounds failed to enhance their potency, indicating a tight structure-activity relationship in that region of the pharmacophore. koreascience.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for understanding the key molecular features that drive biological responses.

Development of Statistical Models for Activity Prediction

The development of a predictive QSAR model for this compound derivatives would involve the synthesis and biological testing of a series of analogs with systematic structural variations. The biological activity data, often expressed as IC50 or EC50 values, would then be correlated with calculated molecular descriptors using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net

A typical QSAR equation might take the following form:

log(1/Activity) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where the descriptors represent various physicochemical properties of the molecules. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the predictive ability (Q²), which is determined through cross-validation techniques. nih.govnih.gov For instance, a high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive power for new, untested compounds. nih.gov

Identification of Physicochemical Descriptors and Pharmacophoric Features

The selection of appropriate physicochemical descriptors is a critical step in QSAR model development. These descriptors quantify various aspects of a molecule's structure and properties that may be relevant for its biological activity. frontiersin.org For benzamide derivatives, important descriptors often include:

Electronic descriptors: Such as the Hammett constant (σ), which describes the electron-donating or -withdrawing nature of substituents, and atomic charges. These are crucial for electrostatic interactions. nih.gov

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the molecule and is important for membrane permeability and hydrophobic interactions with the target. nih.gov

Steric descriptors: Such as molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of substituents and are important for fitting into a binding pocket.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.

A pharmacophore model provides a 3D representation of the essential features of a molecule required for biological activity. For this compound derivatives, a pharmacophore model would likely include features such as:

A hydrogen bond donor (the 4-amino group).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

An aromatic ring (the benzamide ring).

A hydrophobic feature (the 2,5-dimethylphenyl group).

The following table lists some key physicochemical descriptors that are often considered in the QSAR analysis of benzamide derivatives.

| Descriptor | Description | Potential Importance |

| logP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molar Refractivity (MR) | Molar volume corrected for refractive index | Steric bulk, polarizability |

| Dipole Moment | Measure of the molecule's overall polarity | Electrostatic interactions |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | Hydrogen bonding with target |

| Hydrogen Bond Acceptors | Number of N or O atoms | Hydrogen bonding with target |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Membrane permeability, bioavailability |

By understanding the relationship between these descriptors and the biological activity, medicinal chemists can rationally design new derivatives of this compound with improved efficacy.

Molecular Mechanism of Action Studies for 4 Amino N 2,5 Dimethylphenyl Benzamide

Identification of Putative Biological Targets and Downstream Pathways

Investigations into the specific biological targets of 4-Amino-N-(2,5-dimethylphenyl)benzamide are not well-documented. Research on analogous compounds suggests potential areas of activity, but direct evidence for the specified compound is lacking.

Enzyme Inhibition and Activation Profiling (e.g., Tyrosinase, EGFR, BRAF, DHFR, AChE, BACE1, HDAC)

There is no specific data available from profiling studies that details the inhibitory or activation effects of this compound on enzymes such as Epidermal Growth Factor Receptor (EGFR), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), Dihydrofolate reductase (DHFR), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), or Histone deacetylases (HDACs).

However, a complex derivative, 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(2,5-dimethylphenyl)benzamide, which contains the N-(2,5-dimethylphenyl)benzamide core structure, has been investigated for its effects on tyrosinase. nih.gov Tyrosinase is a key enzyme in melanin synthesis. nih.govnih.gov This finding suggests that the broader structural class may interact with tyrosinase, but direct inhibitory data for this compound is not available.

Receptor Binding and Modulation Investigations (e.g., TAAR1)

No published studies were found that investigate the binding or modulation activity of this compound with the Trace Amine-Associated Receptor 1 (TAAR1) or other receptors.

Interference with Protein-Protein Interactions

The ability of this compound to interfere with specific protein-protein interactions has not been reported in the available scientific literature.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)

There is no direct evidence or research available to indicate that this compound modulates key cellular signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) or the Mitogen-activated protein kinase (MAPK) pathways. While other novel benzamide (B126) derivatives have been explored for their effects on the p38 MAP kinase pathway, these compounds are structurally distinct from this compound. nih.gov

Kinetic and Thermodynamic Characterization of Molecular Interactions

Due to the lack of identified specific molecular interactions, no studies on the kinetic or thermodynamic characterization of such interactions for this compound could be found.

Enzyme Kinetic Studies (e.g., Lineweaver-Burk, Dixon Plots)

As there are no confirmed enzyme targets for this compound, no enzyme kinetic studies, including analyses like Lineweaver-Burk or Dixon plots, have been published for this specific compound.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the molecular mechanism of action, binding affinity, or cellular and subcellular localization of the compound This compound .

Studies on structurally related benzamide compounds, such as N-(2-aminophenyl)-benzamide derivatives, have identified them as inhibitors of histone deacetylases (HDACs), particularly class I HDACs. explorationpub.comnih.gov Research in this area often includes binding affinity determinations and molecular docking studies to understand the interaction with these enzyme targets. nih.gov For instance, various N-(2-aminophenyl)-benzamide derivatives have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

However, specific experimental data for this compound, including its target biomolecules, binding affinity values (e.g., Kᵢ, Kd, IC₅₀), or investigations into its localization within cellular structures, are absent from the reviewed scientific literature.

Therefore, the requested article with detailed research findings, data tables, and specific analyses for this compound cannot be generated in a scientifically accurate and non-speculative manner. The creation of such content would require non-existent data and would not adhere to the standards of factual reporting.

Preclinical Biological Activity Investigations of 4 Amino N 2,5 Dimethylphenyl Benzamide

In Vivo Efficacy Studies in Preclinical Animal Models

No in vivo studies evaluating the anticonvulsant activity of 4-Amino-N-(2,5-dimethylphenyl)benzamide in rodent models, such as the Maximal Electroshock Seizure (MES) or pentylenetetrazole (PTZ)-induced seizure tests, were found. It is important to note that significant research has been published on the potent anticonvulsant effects of its isomer, 4-amino-N-(2,6-dimethylphenyl)benzamide (also known as Ameltolide), which shows high efficacy in the MES model. nih.govnih.gov However, this activity is specific to the 2,6-dimethylphenyl isomer, and no equivalent data is available for this compound.

Investigations in Models of Psychotic Disorders and Dopaminergic Function

No information is available regarding the investigation of this compound in preclinical models of psychotic disorders or its effects on dopaminergic pathways.

Assessment of Pharmacodynamic Biomarkers in Animal Models

There are no available data on the assessment of pharmacodynamic biomarkers for this compound in animal models.

Computational Chemistry and Molecular Modeling of 4 Amino N 2,5 Dimethylphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is fundamental in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition.

Molecular docking simulations predict how 4-Amino-N-(2,5-dimethylphenyl)benzamide fits into the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand and its orientation relative to the protein. The most stable binding modes, or poses, are identified based on a scoring function that estimates the binding affinity.

Once a stable binding pose is predicted, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed. These interactions are crucial for stabilizing the ligand-protein complex. For this compound, several types of interactions would be anticipated:

Hydrogen Bonds: The primary amine (-NH2) group and the amide (-NH-C=O) group are potent hydrogen bond donors and acceptors. The carbonyl oxygen can accept a hydrogen bond, while the NH protons can donate them. These are often the most significant interactions driving binding affinity.

Pi-Interactions: The two phenyl rings can engage in various π-interactions (π-π stacking, π-cation) with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the active site.

Hydrophobic Interactions: The two methyl groups on the dimethylphenyl ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

While specific docking studies on this compound are not publicly available, analysis of related benzamide-type ligands for targets like the E3 ligase substrate receptor cereblon (CRBN) has revealed the importance of such interactions in achieving high binding affinity and selectivity. nih.govresearchgate.net A hypothetical docking study would generate a detailed map of these interactions, as conceptualized in the table below.

Table 1: Conceptual Binding Interactions for this compound in a Target Active Site This table is a conceptual representation of potential interactions.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Lysine (Lys), Arginine (Arg), Serine (Ser) |

| Amide Nitrogen (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Phenyl Rings | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Dimethyl Groups (-CH3) | Hydrophobic / van der Waals | Leucine (Leu), Valine (Val), Alanine (Ala) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule.

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. indexcopernicus.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net These studies typically employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G+(d,p), to solve the quantum mechanical equations. nih.govmgesjournals.comnih.gov

For this compound, DFT calculations would provide the optimized 3D structure and help analyze its vibrational spectra (e.g., FT-IR) by computing harmonic vibrational frequencies. mgesjournals.com The distribution of electron density calculated through DFT is fundamental for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are crucial for determining molecular reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability. dntb.gov.ua Analysis of similar molecules shows that the HOMO is often localized on the electron-rich aminophenyl part of the structure, while the LUMO may be distributed across the benzamide (B126) portion. nih.govnih.gov This charge separation upon excitation is characteristic of intramolecular charge transfer.

Table 2: Representative Quantum Chemical Parameters from FMO Analysis of Related Amide Compounds This table presents typical values for analogous molecules to illustrate the concepts of FMO analysis.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.3 to -6.2 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. nih.gov |

| ELUMO | -0.2 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov |

| Energy Gap (ΔE) | 4.0 to 5.1 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govnih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. edu.krdresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen or nitrogen. These sites are prone to electrophilic attack. Regions of positive electrostatic potential (colored blue) indicate an electron deficiency, usually around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show:

Most Negative Potential: Concentrated around the carbonyl oxygen atom of the amide group, making it a primary site for hydrogen bonding and interaction with electrophiles. nih.gov

Moderately Negative Potential: Around the nitrogen atom of the primary amine group.

Positive Potential: Located on the hydrogen atoms of the amide and amine groups, making them sites for nucleophilic attack or hydrogen bond donation.

Near-Neutral Potential: Across the surfaces of the phenyl rings, though the electron-donating amine and methyl groups would influence their potential slightly. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of the conformational landscape a molecule can explore, as well as its interactions with its environment, such as a biological receptor. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational preferences is crucial for elucidating its structure-activity relationship, particularly in the context of its potential biological targets.

MD simulations allow for the sampling of a vast number of molecular conformations by simulating the molecule's movements over a specific period, typically ranging from nanoseconds to microseconds. This process generates a trajectory of atomic coordinates, which can then be analyzed to identify low-energy, stable conformations and the transitions between them. Such information is vital for understanding how the molecule might adapt its shape to fit into a binding site.

In the realm of anticonvulsant drug design, to which many benzamide derivatives belong, MD simulations are instrumental. They can be employed to study the stability of the ligand-receptor complex, providing insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. The stability of these interactions over the simulation time is often a good indicator of the ligand's potential efficacy.

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively available in public literature, the principles can be understood from studies on closely related N-phenylbenzamide anticonvulsants. For instance, molecular modeling studies on isomers and analogs highlight the importance of the dihedral angle between the two phenyl rings for biological activity.

A molecular modeling study on the closely related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, which is an isomer of the title compound, revealed a specific low-energy conformation. ucl.ac.be In this conformation, the dihedral angle formed by the planes of the 4-aminophenyl and the 2,6-dimethylphenyl groups was calculated to be 124°. ucl.ac.be This preferred orientation is believed to be important for its interaction with voltage-dependent sodium channels, a common target for anticonvulsant drugs. ucl.ac.be The conformational analysis was performed using molecular dynamics to sample various conformations, followed by energy minimization to identify the most stable state. ucl.ac.be

The general procedure for such a simulation involves placing the molecule in a simulated solvent box, typically water, to mimic physiological conditions. The system is then subjected to a period of equilibration, where the temperature and pressure are stabilized. Following equilibration, a production run is performed, during which the actual conformational sampling occurs. The resulting trajectory can be analyzed to determine various structural and energetic parameters.

For assessing binding stability, the this compound molecule would be placed in the binding site of a target protein, and the entire complex would be simulated. Key metrics to analyze from such a simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

The following table illustrates the kind of data that can be obtained from conformational analysis studies of related benzamides:

| Compound/Parameter | Dihedral Angle (°) | Method |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | 124 | Molecular Dynamics & Energy Minimization |

This table presents hypothetical data based on findings for structurally related compounds to illustrate the outputs of conformational analysis.

Further computational studies on a series of substituted benzamides have utilized topological descriptors, which are numerical values derived from the molecular structure, to predict anticonvulsant activity. nih.gov While not a direct MD simulation, these computational approaches rely on the underlying 3D structure and conformation of the molecules to derive their predictive models, underscoring the importance of conformational analysis. nih.gov

Future Perspectives in 4 Amino N 2,5 Dimethylphenyl Benzamide Research

Rational Design Principles for Next-Generation Analogues and Hybrid Structures

The future development of 4-Amino-N-(2,5-dimethylphenyl)benzamide as a therapeutic lead hinges on the application of sophisticated rational design principles to generate next-generation analogues and hybrid molecules with superior activity and optimized pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A cornerstone of modern drug design, SAR studies will be instrumental in elucidating the key structural features of the this compound core that are essential for its biological activity. researchgate.net By systematically modifying the substituents on both the benzamide (B126) and the N-phenyl rings, researchers can map the chemical space required for potent and selective interactions with a biological target. For instance, investigating the impact of the position and nature of substituents on the dimethylphenyl ring could reveal crucial insights into the binding pocket of a target protein. nih.gov Quantitative structure-activity relationship (QSAR) studies can further refine this process by correlating physicochemical properties with biological activity, enabling the prediction of the potency of novel analogues. frontiersin.org

Molecular Hybridization: A promising strategy for developing multifunctional agents is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with a unique activity profile. nih.gov This approach could be employed to combine the this compound scaffold with other known active moieties to target multiple pathways in a complex disease. daneshyari.comnih.gov For example, integrating this scaffold with a known inhibitor of a different but related target could lead to synergistic effects and overcome potential resistance mechanisms. dergipark.org.tr

Computational and In Silico Design: The integration of computational tools is paramount for accelerating the design process. researchgate.netyoutube.com Molecular docking simulations can predict the binding modes of designed analogues within a target's active site, providing a rationale for observed activities and guiding further modifications. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, serving as a template for virtual screening of compound libraries to identify novel hits. nih.gov

| Design Principle | Approach | Rationale and Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of substituents on the benzamide and N-phenyl rings. | To identify key functional groups for optimal target interaction and potency. researchgate.netnih.gov |

| Molecular Hybridization | Covalent linking of the benzamide scaffold with other pharmacophores. | To create multi-target agents with potentially synergistic effects or improved efficacy. nih.govdaneshyari.com |

| Bioisosteric Replacement | Substitution of functional groups with other groups possessing similar physical or chemical properties. | To improve pharmacokinetic properties, reduce toxicity, or enhance target binding. |

| Computational Modeling | Utilizing molecular docking, QSAR, and pharmacophore modeling. | To predict binding affinities, guide lead optimization, and screen virtual libraries for new scaffolds. nih.govnih.gov |

Exploration of Novel Biological Targets and Pathophysiological Roles

A critical aspect of future research will be the identification and validation of novel biological targets for this compound and its derivatives, thereby expanding their potential therapeutic applications.

Target Deconvolution for Phenotypic Hits: Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, is a powerful approach for discovering first-in-class medicines. creative-biolabs.com A significant challenge, however, lies in identifying the molecular target responsible for the observed phenotype, a process known as target deconvolution. tandfonline.com Should this compound or its analogues exhibit interesting phenotypic effects, a variety of advanced techniques can be employed for target identification. These include affinity chromatography coupled with mass spectrometry, expression cloning, and protein microarrays. creative-biolabs.comtandfonline.com

Broad-Spectrum Kinase Profiling: Given that many benzamide derivatives have been identified as kinase inhibitors, a comprehensive screening of this compound against a panel of human kinases could reveal novel and potent inhibitory activities. nih.gov This could open up new avenues for its development as an anticancer agent or for the treatment of inflammatory diseases.

Emerging Therapeutic Areas: The aminobenzamide scaffold has shown promise in a variety of therapeutic areas. For instance, some derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the management of diabetes, while others have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govnih.govnih.gov Furthermore, certain benzamide compounds have been patented for their potential use in treating neurodegenerative disorders. google.com Future research should therefore explore the potential of this compound in these and other disease contexts.

| Potential Target Class | Rationale | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Many benzamide derivatives are known kinase inhibitors. nih.gov | Cancer, Inflammatory Diseases |

| Dipeptidyl Peptidase-IV (DPP-IV) | The N-substituted aminobenzamide scaffold has shown inhibitory activity against DPP-IV. nih.gov | Type 2 Diabetes |

| Histone Deacetylases (HDACs) | Benzamide-based structures have been developed as HDAC inhibitors. nih.govnih.gov | Cancer |

| FtsZ | Benzamide compounds have been studied as inhibitors of the bacterial cell division protein FtsZ. nih.gov | Bacterial Infections |

| Neuro-related targets | Benzamide compounds have been investigated for neurodegenerative disorders. google.com | Neurodegenerative Diseases |

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization

To fully understand the mechanism of action and to optimize the properties of this compound, a multidisciplinary approach integrating state-of-the-art experimental and computational techniques is essential.

Advanced Structural Biology Techniques: Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the high-resolution visualization of protein-ligand complexes without the need for crystallization. creative-diagnostics.comcryoem-solutions.com This technique would be invaluable for determining the precise binding mode of this compound to its target protein, providing critical information for structure-based drug design. nih.govnih.gov Cryo-EM can also capture dynamic conformational states of a target, offering a more complete picture of the binding event. creative-diagnostics.com

Genetic and Chemical Proteomic Approaches: To identify cellular targets and understand the compound's mechanism of action, genetic screening platforms like CRISPR-based methods can be utilized. nih.govnih.gov These screens can identify genes that are essential for the compound's activity. Chemical proteomics, using techniques such as affinity-based protein profiling, can directly identify the proteins that interact with the compound in a cellular context. tandfonline.com

Sophisticated Computational Modeling: Beyond initial docking studies, more advanced computational methods can provide deeper insights. Molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and to understand the dynamic nature of their interactions. nih.gov Free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinities for a series of analogues, aiding in the prioritization of compounds for synthesis. researchgate.net

Potential for Further Translational Research in Specific Disease Areas

The ultimate goal of research into this compound is its translation into a clinically effective therapeutic. Based on the biological activities of related benzamide compounds, several disease areas present significant opportunities for translational research.

Oncology: The benzamide scaffold is present in a number of anticancer agents, and derivatives have shown activity against various cancer cell lines, including gastric and breast cancer. nih.govnih.govui.ac.id If this compound or its analogues demonstrate potent antiproliferative activity, further preclinical studies in xenograft models would be warranted to evaluate their in vivo efficacy. nih.gov Mechanistic studies could focus on their effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer. nih.gov

Neurodegenerative Diseases: There is a significant unmet need for effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. news-medical.nettechnologynetworks.com Given that some benzamide derivatives have been explored for these conditions, investigating the neuroprotective potential of this compound is a promising avenue. google.com Preclinical studies could involve cellular models of neurodegeneration and in vivo models to assess the compound's ability to mitigate neuronal loss and improve cognitive or motor function. technologynetworks.comnih.gov

Inflammatory and Metabolic Diseases: The anti-inflammatory and metabolic-modulating properties of some benzamide derivatives suggest that this compound could be a candidate for treating conditions like inflammatory bowel disease or type 2 diabetes. nih.govnih.govacs.org Translational research in these areas would involve evaluating the compound's efficacy in relevant animal models of inflammation or metabolic dysfunction.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, by leveraging the powerful tools of modern drug discovery and focusing on a deep understanding of its chemical and biological properties, the future of this compound research holds significant promise for addressing a range of human diseases.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-(2,5-dimethylphenyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing substituted benzaldehyde derivatives with precursor amines in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Alternative methods involve coupling reactions with hydrazide derivatives, as demonstrated in the synthesis of structurally analogous compounds like HKCN (4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide), where stoichiometric control and temperature optimization (45°C for 1 hour) improve stability and yield .

- Key Variables :

| Parameter | Typical Range | Impact on Outcome |

|---|---|---|

| Solvent | Ethanol, DMF | Purity (polar aprotic solvents reduce side reactions) |

| Catalyst | Acetic acid, TFA | Reaction rate and product stability |

| Temperature | 45–100°C | Yield vs. decomposition balance |

Q. How can crystallographic tools like SHELX and ORTEP-3 be applied to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for small-molecule crystallography. For example, high-resolution X-ray diffraction data can be processed using SHELX to refine bond lengths, angles, and hydrogen-bonding networks, resolving ambiguities in substituent orientation . ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in the identification of disordered regions or conformational flexibility in the benzamide core .

- Workflow :

Collect diffraction data (e.g., synchrotron sources for high resolution).

Use SHELXD for phase solution and SHELXL for refinement.

Validate with ORTEP-3 to visualize anisotropic displacement parameters.

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding interactions of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model ligand-protein interactions. For example, in studies of sulfonamide analogs, binding free energy (ΔG) calculations using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) methods identified key residues contributing to affinity .

- Case Study :

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Residues |

|---|---|---|---|

| SulfaE (structural analog) | hTPI | -9.2 | Lys12, His95 |

| HKCN (benzamide derivative) | Enzymatic biosensors | -8.7 | Thiophene-Pyrrole interface |

Q. How can electropolymerization techniques integrate this compound into conductive polymers for biosensing applications?

- Methodological Answer : Electropolymerization of HKCN (a derivative) on electrode surfaces enables stable biosensor fabrication. Parameters such as cyclic voltammetry cycles (10–20 cycles at 50 mV/s) and cross-linking with glutaraldehyde enhance enzyme immobilization (e.g., pyranose oxidase) for glucose detection .

- Optimization Metrics :

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Polymerization Potential | 0.8–1.2 V vs. Ag/AgCl | Film conductivity and adhesion |

| Monomer Concentration | 5–10 mM | Thickness and porosity control |

Q. What spectroscopic and chromatographic methods resolve contradictions in purity assessments of this compound?

- Methodological Answer : Contradictions arise from residual solvents or byproducts. Use complementary techniques:

- HPLC-MS : Quantifies impurities >0.1% using C18 columns (acetonitrile/water gradient) .

- 1H/13C NMR : Detects stereochemical anomalies (e.g., split peaks indicating diastereomers) .

- TGA-DSC : Confirms thermal stability (decomposition >200°C) and solvent retention .

Data Contradiction Analysis

Q. How to address discrepancies in reported bandgap values for this compound derivatives?

- Methodological Answer : Bandgap variations (e.g., 2.1–2.5 eV) arise from crystallinity differences or measurement techniques. UV-Vis spectroscopy with Tauc plot analysis under nitrogen atmospheres minimizes oxidation artifacts . Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) can reconcile experimental and theoretical values by modeling HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.